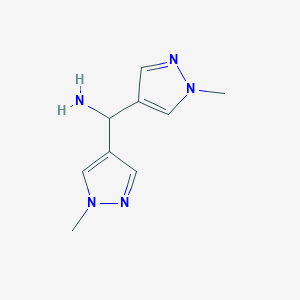

bis(1-methyl-1H-pyrazol-4-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

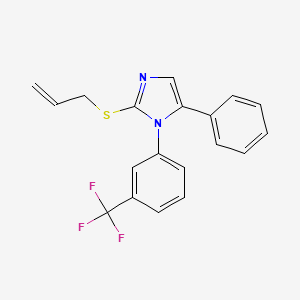

“Bis(1-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H15N5 . It is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “bis(1-methyl-1H-pyrazol-4-yl)methanamine”, has been studied extensively . One common method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another approach involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

The molecular structure of “bis(1-methyl-1H-pyrazol-4-yl)methanamine” consists of two pyrazole rings attached to a methanamine group . Each pyrazole ring contains a nitrogen atom and a methyl group .Chemical Reactions Analysis

Pyrazole derivatives, including “bis(1-methyl-1H-pyrazol-4-yl)methanamine”, are known to participate in various chemical reactions . They can act as ligands, coordinating with metal ions, and have been used in the oxidation reaction of catechol to o-quinone .Applications De Recherche Scientifique

Antioxidant Activity

Pyrazole derivatives, such as bis(1-methyl-1H-pyrazol-4-yl)methanamine, have been studied for their antioxidant properties . These compounds can act as radical scavengers, helping to neutralize free radicals and reduce oxidative stress in biological systems . This is particularly important in the prevention of diseases where oxidative stress plays a key role, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Anticancer Therapeutics

Research has shown that certain pyrazole derivatives exhibit cytotoxic properties against various human cancer cell lines . This makes them potential candidates for the development of new anticancer drugs. Their mechanism of action often involves the induction of apoptosis, a programmed cell death process that is frequently defective in cancer cells.

Catalysis

Pyrazole compounds have been used to synthesize magnetically separable nanocatalysts . These catalysts are advantageous because they can be easily separated from the reaction mixture using a magnet, reducing waste and simplifying the purification process. They are used in various chemical reactions, including the synthesis of other valuable pyrazole derivatives.

Drug Development

The pyrazole ring is a common structural unit in many marketed drugs due to its wide range of therapeutic and pharmacological properties . Bis(1-methyl-1H-pyrazol-4-yl)methanamine could serve as a precursor or an intermediate in the synthesis of drugs targeting various diseases, leveraging its nitrogen-containing ring which is crucial for biological activity.

Mécanisme D'action

Mode of Action

It is known that pyrazole derivatives, which are structurally similar to this compound, exhibit a wide range of biological activities . They can interact with various targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities . .

Result of Action

It is known that pyrazole derivatives can have various biological activities, including anti-inflammatory, antifungal, and antitumor effects . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can affect the action of a compound

Propriétés

IUPAC Name |

bis(1-methylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-13-5-7(3-11-13)9(10)8-4-12-14(2)6-8/h3-6,9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPYJBBIQYUGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2=CN(N=C2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis(1-methyl-1H-pyrazol-4-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)

![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)